2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride
Overview
Description
2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride, also known as EMC, is a synthetic compound used in laboratory experiments. It is a cyclic amine with a benzyl group and a methoxy group attached to the cyclohexyl ring. EMC has a wide range of applications in scientific research, including drug development, biochemistry, and physiology.
Scientific Research Applications
Analytical Toxicology and Pharmacology
Compounds like 25I-NBOMe and 25C-NBOMe, which are structurally similar to the compound , have been extensively studied for their psychoactive properties, metabolism, and toxicology. These studies include analytical characterization, metabolic pathways, and the investigation of their effects on receptors . For example, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was studied to identify urinary metabolites, revealing insights into the metabolic pathways operative in rats and suggesting potential pathways for similar compounds (Kanamori et al., 2002). Another study focused on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, highlighting their high potency as agonists at 5-HT2A receptors, which could be relevant for understanding the pharmacological effects of related compounds (Eshleman et al., 2018).
Materials Science
Research on salen-type ytterbium complexes, while not directly related to the compound , demonstrates the utility of organic compounds in developing materials with specific luminescent properties or magnetic behaviors . For instance, a study on ytterbium complexes with salen-type ligands showcased their near-IR luminescence and field-induced single-molecule magnet behavior, underscoring the potential of organic compounds in materials science applications (Liu et al., 2015).
Cytotoxic Evaluation for Therapeutic Applications
The synthesis and cytotoxic evaluation of novel compounds, including those with triazole-linked cyclohexanones, highlight the potential of structurally complex organic molecules in developing new therapeutic agents . Such studies often focus on evaluating the potential anticancer properties of these compounds, offering a glimpse into the drug discovery process for novel therapeutics (Mahdavi et al., 2016).
properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14;/h5,7-10,17H,2-4,6,11-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOXNOLPBQLLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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